Octreotide Octreotide Octreotide Acetate is the acetate salt of a synthetic long-acting cyclic octapeptide with pharmacologic properties mimicking those of the natural hormone somatostatin. Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin. Similar to somatostatin, this agent also suppresses the luteinizing hormone response to gonadotropin-releasing hormone, decreases splanchnic blood flow, and inhibits the release of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, pancreatic polypeptide, and thyroid stimulating hormone.
A potent, long-acting synthetic SOMATOSTATIN octapeptide analog that inhibits secretion of GROWTH HORMONE and is used to treat hormone-secreting tumors; DIABETES MELLITUS; HYPOTENSION, ORTHOSTATIC; HYPERINSULINISM; hypergastrinemia; and small bowel fistula.
See also: Octreotide (has active moiety).
Brand Name: Vulcanchem
CAS No.: 79517-01-4
VCID: VC21367207
InChI: InChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1
SMILES: CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O
Molecular Formula: C53H74N10O14S2
Molecular Weight: 1139.3 g/mol

Octreotide

CAS No.: 79517-01-4

VCID: VC21367207

Molecular Formula: C53H74N10O14S2

Molecular Weight: 1139.3 g/mol

* For research use only. Not for human or veterinary use.

Octreotide - 79517-01-4

Description

Octreotide is a synthetic peptide that mimics the natural hormone somatostatin, with enhanced potency and longer duration of action. It is primarily used in the treatment of acromegaly, a condition caused by excessive growth hormone secretion, and for managing symptoms associated with carcinoid tumors and vasoactive intestinal peptide tumors (VIPomas) . Octreotide is sold under several brand names, including Sandostatin, and has been approved for use in the United States since 1988 and in the European Union as of 2022 .

Mechanism of Action

Octreotide acts by binding to somatostatin receptors, particularly types 2 and 5, which are involved in regulating hormone secretion. This binding leads to the inhibition of growth hormone, insulin, glucagon, and other hormones, thereby reducing symptoms associated with acromegaly and other conditions . Additionally, octreotide reduces gastrointestinal motility and secretion, providing relief from diarrhea and flushing episodes in patients with carcinoid tumors and VIPomas .

Clinical Uses

Octreotide is used for several clinical conditions:

  • Acromegaly: It is effective in reducing growth hormone and insulin-like growth factor-1 (IGF-1) levels, thus alleviating symptoms such as headache, excessive perspiration, fatigue, and joint pain .

  • Carcinoid Tumors and VIPomas: Octreotide helps manage severe diarrhea and flushing episodes by reducing hormone secretion .

  • Refractory Hypoglycemia: It is used to treat congenital hyperinsulinism in neonates and sulphonylurea-induced hypoglycemia in adults .

Pharmacokinetics

Octreotide is absorbed quickly after subcutaneous administration, reaching peak plasma concentrations within 30 minutes. Its elimination half-life is approximately 1.7 hours . Intravenous administration results in a biphasic elimination with half-lives of 10 and 90 minutes .

Adverse Effects

Common adverse effects include diarrhea, abdominal discomfort, and nausea, which typically resolve within three months of treatment. Gallstone formation is a notable side effect, occurring in approximately 23.5% of patients, but it is usually asymptomatic .

New Formulations

Recent Phase 3 trials have shown promising results for a subcutaneous depot formulation of octreotide (CAM2029), which offers superior treatment response and high disease control rates compared to placebo in acromegaly patients . This formulation is well-tolerated, with mild to moderate injection site reactions being the most common adverse events .

Table 1: Clinical Response to Octreotide in Acromegaly

ParameterBaselineAfter Treatment
Mean GH (μg/L)30.9 (2.7-350)5.7 (0.6-59)
IGF-1 Normalization-64% of patients

Table 2: Adverse Effects of Octreotide

Adverse EffectFrequency
DiarrheaCommon
Abdominal DiscomfortCommon
NauseaCommon
Gallstones23.5%

Table 3: Efficacy of CAM2029 in Acromegaly

CAS No. 79517-01-4
Product Name Octreotide
Molecular Formula C53H74N10O14S2
Molecular Weight 1139.3 g/mol
IUPAC Name acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Standard InChI InChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1
Standard InChIKey QWFYIFWTVZFPRY-LODIGNQBSA-N
Isomeric SMILES C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O.CC(=O)O
SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O
Canonical SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O
Melting Point 153-156
Physical Description Liquid
Related CAS 83150-76-9 (Parent)
Sequence FCFWKTCT
Solubility 1.22e-02 g/L
Synonyms Compound 201 995
Compound 201-995
Compound 201995
Octreotide
Octreotide Acetate
Octreotide Acetate Salt
SAN 201 995
SAN 201-995
SAN 201995
Sandostatin
Sandostatine
Sandoz 201 995
Sandoz 201-995
Sandoz 201995
SM 201 995
SM 201-995
SM 201995
SMS 201 995
SMS 201-995
SMS 201995
Reference 1: Chandran S, Agarwal A, Llanora GV, Chua MC. Necrotising enterocolitis in a newborn infant treated with octreotide for chylous effusion: is octreotide safe? BMJ Case Rep. 2020 Feb 11;13(2). pii: e232062. doi: 10.1136/bcr-2019-232062. PubMed PMID: 32051156. 2: Tolomeo A, Lopopolo G, Dimiccoli V, Perioli L, Modoni S, Scilimati A. Impact of 68Ga-DOTATOC PET/CT in comparison to 111In-Octreotide SPECT/CT in management of neuro-endocrine tumors: A case report. Medicine (Baltimore). 2020 Feb;99(7):e19162. doi: 10.1097/MD.0000000000019162. PubMed PMID: 32049844. 3: Sharma A, Hariharan S. Octreotide Delaying the Progression of Recurrent IgA Nephropathy After Kidney Transplantation. Transplant Direct. 2019 Dec 24;6(1):e518. doi: 10.1097/TXD.0000000000000963. eCollection 2020 Jan. PubMed PMID: 32047846; PubMed Central PMCID: PMC6964927. 4: Jerram KL. Sialithosis from octreotide. BMJ Support Palliat Care. 2020 Feb 11. pii: bmjspcare-2019-002111. doi: 10.1136/bmjspcare-2019-002111. [Epub ahead of print] PubMed PMID: 32046960. 5: Tshibangu T, Cawthorne C, Serdons K, Pauwels E, Gsell W, Bormans G, Deroose CM, Cleeren F. Automated GMP compliant production of [(18)F]AlF-NOTA-octreotide. EJNMMI Radiopharm Chem. 2020 Jan 29;5(1):4. doi: 10.1186/s41181-019-0084-1. PubMed PMID: 31997090; PubMed Central PMCID: PMC6989705. 6: Tulipano G, Giustina A. Effects of octreotide on autophagy markers and cell viability markers related to metabolic activity in rat pituitary tumor cells. Pituitary. 2020 Jan 29. doi: 10.1007/s11102-020-01028-0. [Epub ahead of print] PubMed PMID: 31997055. 7: Liddy S, Duignan J, Haughey A, Crown J, McNeill G, Killeen R. Olfactory groove meningioma confirmed with octreotide scintigraphy: A case report of an underutilised solution to a common problem. QJM. 2020 Jan 29. pii: hcaa003. doi: 10.1093/qjmed/hcaa003. [Epub ahead of print] PubMed PMID: 31995193. 8: Graillon T, Sanson M, Campello C, Idbaih A, Peyre M, Peyrière H, Basset N, Autran D, Roche C, Kalamarides M, Roche PH, Fuentes S, Tabouret E, Barrie M, Cohen A, Honoré S, Boucekine M, Baumstarck K, Figarella-Branger D, Barlier A, Dufour H, Chinot OL. Everolimus and Octreotide for Patients with Recurrent Meningioma: Results from the Phase II CEVOREM Trial. Clin Cancer Res. 2020 Feb 1;26(3):552-557. doi: 10.1158/1078-0432.CCR-19-2109. Epub 2020 Jan 22. PubMed PMID: 31969329. 9: Loos JA, Negro P, Cumino AC. In vitro anti-echinococcal activity of octreotide: Additive effect of metformin linked to autophagy. Acta Trop. 2019 Dec 20;203:105312. doi: 10.1016/j.actatropica.2019.105312. [Epub ahead of print] PubMed PMID: 31870710. 10: Galliani M, Chicca S, Vitaliano E, Moscaritolo E, Calvaruso L, Iorio F, Paone A. [ADPKD treatment: Tolvaptan and Octreotide]. G Ital Nefrol. 2019 Dec 9;36(6). pii: 2019-vol6. Review. Italian. PubMed PMID: 31830392.
PubChem Compound 155804637
Last Modified Aug 15 2023

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